molecular formula C10H8FNO2S2 B2360784 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride CAS No. 2137875-85-3

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride

Cat. No. B2360784
CAS RN: 2137875-85-3
M. Wt: 257.3
InChI Key: GERXMUKBNIKLHD-UHFFFAOYSA-N
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Description

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds, such as 5-phenyl-1,3-thiazole-4-sulfonyl chloride, has been reported . The synthesis was based on the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .


Molecular Structure Analysis

The molecular formula of a similar compound, “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride”, is C10H8ClNO2S2 . The average mass is 273.759 Da and the mono-isotopic mass is 272.968506 Da .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, the 5-aryl-1,3-thiazole core has been successfully functionalised at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

IUPAC Name

2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXMUKBNIKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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